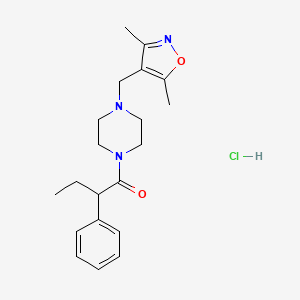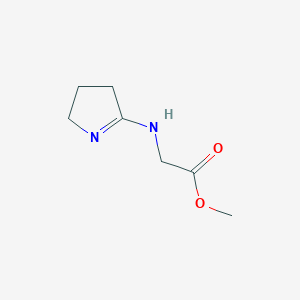![molecular formula C11H16ClN3O5S B2812306 [4-(4-Nitrobenzenesulfonyl)morpholin-2-yl]methanamine hydrochloride CAS No. 1788769-22-1](/img/structure/B2812306.png)
[4-(4-Nitrobenzenesulfonyl)morpholin-2-yl]methanamine hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
[4-(4-Nitrobenzenesulfonyl)morpholin-2-yl]methanamine hydrochloride: . This compound is characterized by its unique molecular structure, which includes a morpholine ring, a nitrobenzenesulfonyl group, and an amine group.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of [4-(4-Nitrobenzenesulfonyl)morpholin-2-yl]methanamine hydrochloride typically involves multiple steps, starting with the reaction of morpholine with 4-nitrobenzenesulfonyl chloride under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or chloroform, with a base like triethylamine to neutralize the hydrochloric acid formed during the reaction.
Industrial Production Methods
In an industrial setting, the production of this compound would involve scaling up the laboratory synthesis methods. This would require the use of large reactors, precise temperature control, and efficient separation techniques to ensure the purity of the final product. Continuous flow chemistry might also be employed to enhance the efficiency and safety of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
This compound can undergo various types of chemical reactions, including:
Oxidation: : The nitro group can be reduced to an amine group, resulting in a different compound.
Reduction: : The nitro group can be reduced to an amine group, resulting in a different compound.
Substitution: : The amine group can be substituted with other functional groups, leading to the formation of new compounds.
Common Reagents and Conditions
Oxidation: : Common reagents include hydrogen peroxide and various oxidizing agents.
Reduction: : Common reagents include hydrogen gas and metal catalysts such as palladium on carbon.
Substitution: : Common reagents include alkyl halides and amines.
Major Products Formed
Oxidation: : Formation of nitroso compounds and nitro derivatives.
Reduction: : Formation of amine derivatives.
Substitution: : Formation of various substituted amine compounds.
Applications De Recherche Scientifique
This compound has several scientific research applications, including:
Chemistry: : Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: : Studied for its potential biological activity, including its effects on enzymes and receptors.
Medicine: : Investigated for its potential therapeutic properties, such as anti-inflammatory and analgesic effects.
Industry: : Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism by which [4-(4-Nitrobenzenesulfonyl)morpholin-2-yl]methanamine hydrochloride exerts its effects involves its interaction with specific molecular targets and pathways. The nitro group and the amine group play crucial roles in these interactions, affecting various biological processes.
Comparaison Avec Des Composés Similaires
This compound is unique due to its specific molecular structure, which includes both a nitro group and a morpholine ring. Similar compounds include:
4-Nitrobenzenesulfonic acid: : Lacks the morpholine ring.
Morpholin-2-ylmethanamine: : Lacks the nitro group.
4-Nitrobenzenesulfonyl chloride: : Lacks the amine group.
These differences highlight the uniqueness of [4-(4-Nitrobenzenesulfonyl)morpholin-2-yl]methanamine hydrochloride
Propriétés
IUPAC Name |
[4-(4-nitrophenyl)sulfonylmorpholin-2-yl]methanamine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15N3O5S.ClH/c12-7-10-8-13(5-6-19-10)20(17,18)11-3-1-9(2-4-11)14(15)16;/h1-4,10H,5-8,12H2;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GCHTVONDKNGPBE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC(CN1S(=O)(=O)C2=CC=C(C=C2)[N+](=O)[O-])CN.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16ClN3O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.78 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-(1-{thieno[3,2-d]pyrimidin-4-yl}piperidin-4-yl)cyclopropanesulfonamide](/img/structure/B2812226.png)


![2-[4-(aminomethyl)phenyl]acetamide](/img/structure/B2812229.png)
![N-(2-([2,3'-bithiophen]-5-yl)ethyl)cyclohex-3-enecarboxamide](/img/structure/B2812233.png)
![2-{[1-(Pyridine-2-carbonyl)piperidin-4-yl]methoxy}-6-(trifluoromethyl)pyridine](/img/structure/B2812234.png)
![2-methoxy-N-(2-{[6-(1H-pyrrol-1-yl)pyridazin-3-yl]amino}ethyl)acetamide](/img/structure/B2812235.png)
![2-(2,4-dichlorophenoxy)-N-[3-(6-methanesulfonylpyridazin-3-yl)phenyl]acetamide](/img/structure/B2812236.png)




